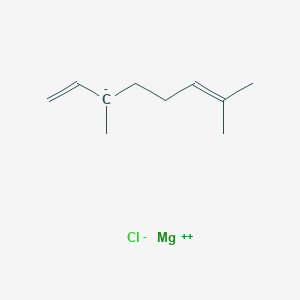![molecular formula C8H17LiSe B14601374 Lithium, [1-(methylseleno)heptyl]- CAS No. 59345-55-0](/img/structure/B14601374.png)
Lithium, [1-(methylseleno)heptyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium, [1-(methylseleno)heptyl]-: is a chemical compound with the molecular formula C₈H₁₇LiSe It is a lithium salt of an organoselenium compound, where a methylseleno group is attached to a heptyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Lithium, [1-(methylseleno)heptyl]- typically involves the reaction of 1-(methylseleno)heptane with a lithium reagent. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
Preparation of 1-(methylseleno)heptane: This can be synthesized by reacting heptyl bromide with methylselenol in the presence of a base such as sodium hydride.
Lithiation: The 1-(methylseleno)heptane is then treated with a lithium reagent, such as n-butyllithium, in a suitable solvent like tetrahydrofuran (THF) at low temperatures.
Industrial Production Methods: Industrial production of Lithium, [1-(methylseleno)heptyl]- would follow similar synthetic routes but on a larger scale. The process would involve careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors could enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: Lithium, [1-(methylseleno)heptyl]- can undergo various chemical reactions, including:
Oxidation: The selenium atom in the compound can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to form the corresponding selenide.
Substitution: The lithium atom can be substituted with other cations or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Various electrophiles can be used to substitute the lithium atom, such as alkyl halides or acyl chlorides.
Major Products:
Oxidation: Selenoxide or selenone derivatives.
Reduction: Corresponding selenide.
Substitution: New organoselenium compounds with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Lithium, [1-(methylseleno)heptyl]- is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds. It serves as a precursor for various organoselenium compounds.
Biology: In biological research, organoselenium compounds are studied for their potential antioxidant properties and their role in redox biology. Lithium, [1-(methylseleno)heptyl]- could be used to investigate these properties.
Medicine: Organoselenium compounds have shown promise in medicinal chemistry for their potential therapeutic effects, including anticancer and antimicrobial activities. Lithium, [1-(methylseleno)heptyl]- may be explored for similar applications.
Industry: In the industrial sector, organoselenium compounds are used in the production of specialty chemicals and materials. Lithium, [1-(methylseleno)heptyl]- could be utilized in the synthesis of advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of Lithium, [1-(methylseleno)heptyl]- involves its interaction with molecular targets through the selenium atom. Selenium can participate in redox reactions, influencing cellular redox status and signaling pathways. The compound may also interact with specific enzymes and proteins, modulating their activity and function.
Comparación Con Compuestos Similares
Lithium selenide (Li₂Se): A simple binary compound of lithium and selenium.
Selenomethionine: A naturally occurring amino acid containing selenium.
Comparison:
Lithium, [1-(methylseleno)heptyl]-: is unique due to its specific structure, combining a lithium cation with an organoselenium anion. This gives it distinct chemical properties compared to simpler selenium compounds like lithium selenide.
Selenocysteine and selenomethionine: are biologically relevant selenium compounds, whereas Lithium, [1-(methylseleno)heptyl]- is primarily of interest in synthetic and industrial chemistry.
Propiedades
Número CAS |
59345-55-0 |
|---|---|
Fórmula molecular |
C8H17LiSe |
Peso molecular |
199.2 g/mol |
Nombre IUPAC |
lithium;1-methylselanylheptane |
InChI |
InChI=1S/C8H17Se.Li/c1-3-4-5-6-7-8-9-2;/h8H,3-7H2,1-2H3;/q-1;+1 |
Clave InChI |
FTFIQBAGUABHGO-UHFFFAOYSA-N |
SMILES canónico |
[Li+].CCCCCC[CH-][Se]C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


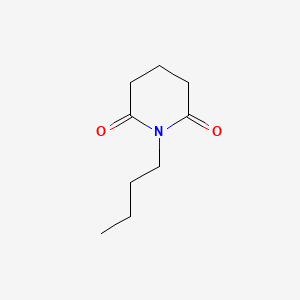
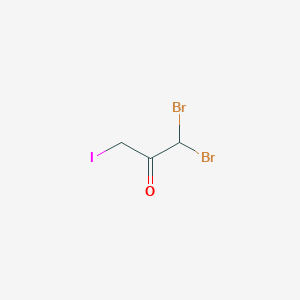

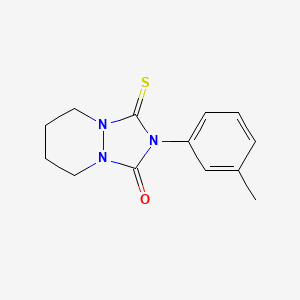
![Azulene, 1,3-bis[(4-methylphenyl)thio]-](/img/structure/B14601319.png)
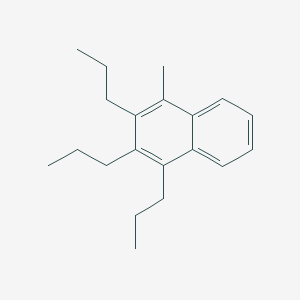
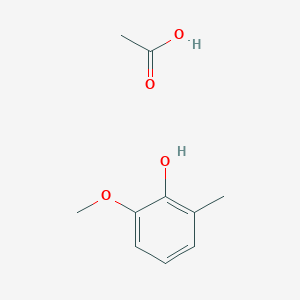
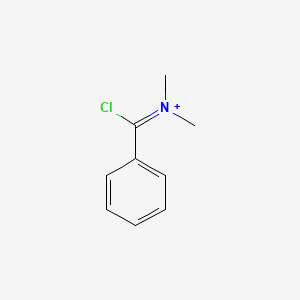
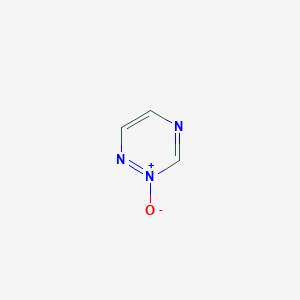

![N~2~-[(Benzyloxy)carbonyl]-N-[2-(dimethoxyphosphoryl)ethyl]-L-alaninamide](/img/structure/B14601353.png)
